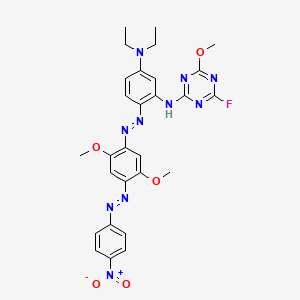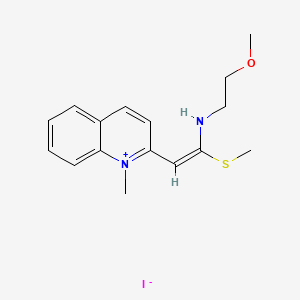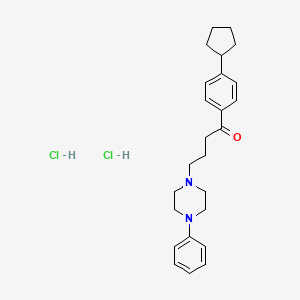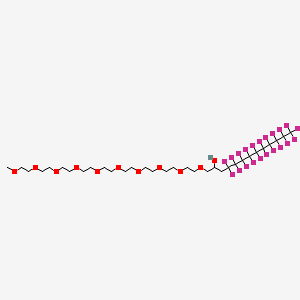
33,33,34,34,35,35,36,36,37,37,38,38,39,39,40,40,41,41,42,42,42-Henicosafluoro-2,5,8,11,14,17,20,23,26,29-decaoxadotetracontan-31-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
33,33,34,34,35,35,36,36,37,37,38,38,39,39,40,40,41,41,42,42,42-Henicosafluoro-2,5,8,11,14,17,20,23,26,29-decaoxadotetracontan-31-ol is a complex fluorinated ether alcohol. Compounds of this nature are often used in various industrial applications due to their unique chemical properties, such as high thermal stability and resistance to chemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of such a complex compound typically involves multiple steps, including:
Fluorination: Introduction of fluorine atoms into the molecular structure.
Ether Formation: Creation of ether linkages through reactions such as Williamson ether synthesis.
Alcohol Introduction: Incorporation of hydroxyl groups through reactions like hydrolysis or reduction.
Industrial Production Methods
Industrial production may involve:
Batch Processing: Sequential addition of reagents in a controlled environment.
Continuous Flow Processing: Continuous introduction of reactants and removal of products to maintain steady-state conditions.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: Conversion of alcohol groups to carbonyl compounds.
Reduction: Reduction of carbonyl groups back to alcohols.
Substitution: Replacement of fluorine atoms with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Nucleophiles like amines or thiols.
Major Products
Oxidation Products: Ketones or aldehydes.
Reduction Products: Alcohols.
Substitution Products: Compounds with new functional groups replacing fluorine atoms.
Wissenschaftliche Forschungsanwendungen
Chemistry
Catalysis: Used as a catalyst in various organic reactions.
Solvents: Employed as solvents in high-temperature reactions.
Biology
Biomolecular Probes: Utilized in the study of biological systems due to their unique interaction with biomolecules.
Medicine
Drug Delivery: Potential use in drug delivery systems due to their stability and biocompatibility.
Industry
Coatings: Applied in coatings for their resistance to chemicals and heat.
Lubricants: Used as high-performance lubricants in extreme conditions.
Wirkmechanismus
The compound exerts its effects through:
Molecular Interactions: Strong interactions with other molecules due to the presence of fluorine atoms.
Pathways Involved: Involvement in pathways related to chemical stability and resistance to degradation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Perfluoropolyethers: Similar in structure but with different functional groups.
Fluorinated Alcohols: Compounds with similar fluorination but different backbone structures.
Uniqueness
Thermal Stability: Higher thermal stability compared to non-fluorinated counterparts.
Chemical Resistance: Greater resistance to chemical reactions due to extensive fluorination.
Eigenschaften
CAS-Nummer |
93776-07-9 |
|---|---|
Molekularformel |
C32H45F21O11 |
Molekulargewicht |
1004.7 g/mol |
IUPAC-Name |
4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,13-henicosafluoro-1-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]tridecan-2-ol |
InChI |
InChI=1S/C32H45F21O11/c1-55-2-3-56-4-5-57-6-7-58-8-9-59-10-11-60-12-13-61-14-15-62-16-17-63-18-19-64-21-22(54)20-23(33,34)24(35,36)25(37,38)26(39,40)27(41,42)28(43,44)29(45,46)30(47,48)31(49,50)32(51,52)53/h22,54H,2-21H2,1H3 |
InChI-Schlüssel |
PQQMYDRGSSPSSH-UHFFFAOYSA-N |
Kanonische SMILES |
COCCOCCOCCOCCOCCOCCOCCOCCOCCOCC(CC(C(C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


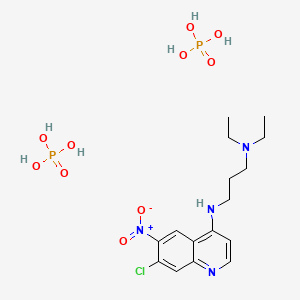
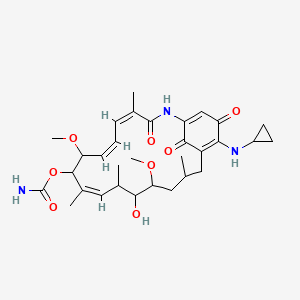
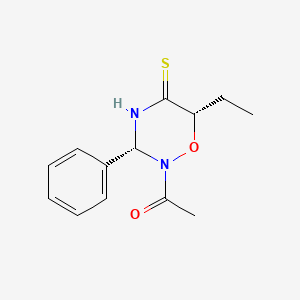
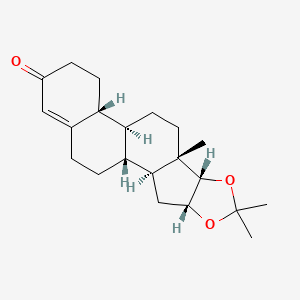

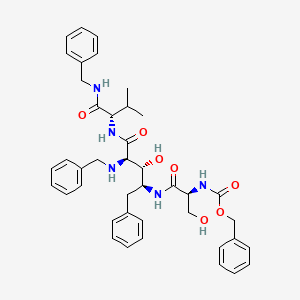


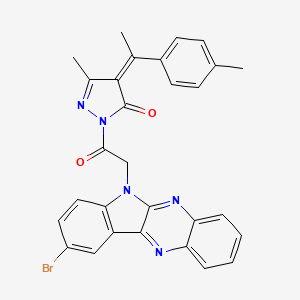
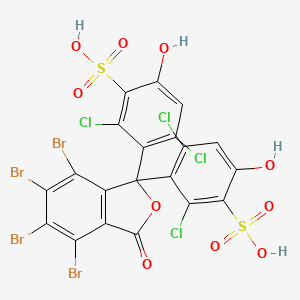
![9-(2-chlorophenyl)-3-methyl-N-(3,4,5-trimethoxyphenyl)-17-thia-2,4,5,8,14-pentazatetracyclo[8.7.0.02,6.011,16]heptadeca-1(10),3,5,8,11(16)-pentaene-14-carbothioamide](/img/structure/B12726095.png)
